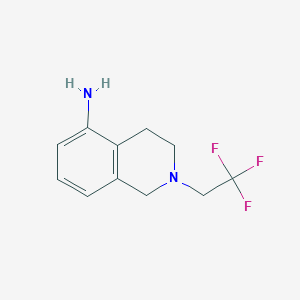
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Vue d'ensemble
Description
The compound “2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine” is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “2,2,2-Trifluoroethyl” group attached to it suggests that it contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoroethyl group in the compound could influence its polarity, boiling point, and other properties .Applications De Recherche Scientifique
1. PNMT Inhibitory Potency and Selectivity
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine shows potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) while balancing affinity for alpha(2)-adrenoceptor. Fluorination affects the pKa and steric properties, influencing both the potency and selectivity of the compound in biomedical applications (Grunewald et al., 2006).
2. Synthetic Approaches in Organic Chemistry
This compound has been utilized in redox-annulations with 2-(2-oxoethyl)malonates, a process significant in organic chemistry for the synthesis of structures related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018).
3. Functionalization in Organic Synthesis
The compound undergoes redox-neutral annulations with electron-deficient o-Tolualdehydes, representing a novel approach in the functionalization of cyclic amines in organic synthesis (Paul, Adili, & Seidel, 2019).
4. Redox Annulations and Dual C–H Functionalization
It is involved in redox annulations with dual C–H bond functionalization, a key method in organic chemistry for creating complex molecular structures (Zhu & Seidel, 2017).
5. Anticancer Agent Synthesis
Derivatives of this compound have been studied as potential anticancer agents, showing the versatility of the tetrahydroisoquinoline structure in pharmaceutical research (Redda, Gangapuram, & Ardley, 2010).
6. Application in Fluorine Chemistry
Its interaction with sodium and potassium amides in liquid ammonia has been explored, highlighting its role in the field of fluorine chemistry and potential for the synthesis of novel fluorinated compounds (Gurskaya, Selivanova, & Shteingarts, 2012).
7. Development of Bradycardic Agents
Research has also been conducted on its derivatives for the development of specific bradycardic agents, indicating its potential application in cardiovascular medicine (Kakefuda et al., 2003).
8. Trifluoromethylation and Organic Transformations
Studies have shown its use in the trifluoromethylation of vinyl azides, contributing to the development of fluorine-containing organic motifs in pharmaceuticals and agrochemicals (Wang, Lonca, & Chiba, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVNWUVONCETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



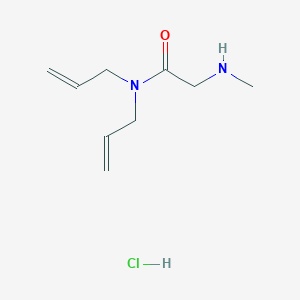
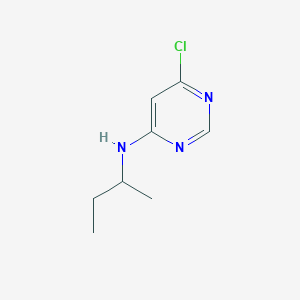
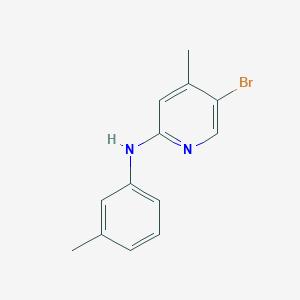

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
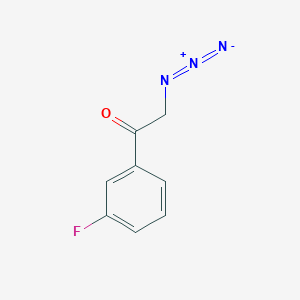
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

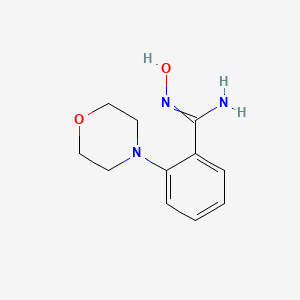
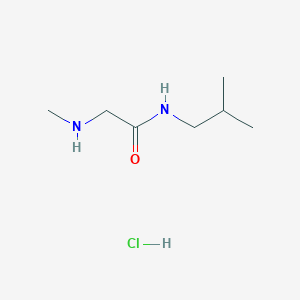
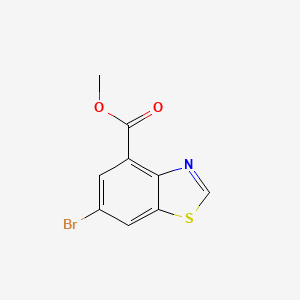
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)

